2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

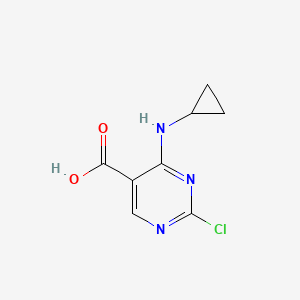

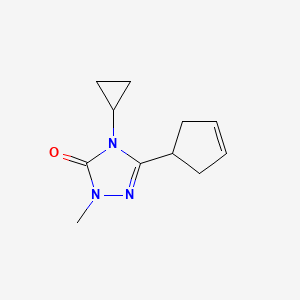

“2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1192711-37-7 . It has a molecular weight of 213.62 . The compound is a white to off-white solid and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClN3O2/c9-8-10-3-5(7(13)14)6(12-8)11-4-1-2-4/h3-4H,1-2H2,(H,13,14)(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.62 . It is a white to off-white solid and is stored at room temperature . The compound’s InChI code is 1S/C8H8ClN3O2/c9-8-10-3-5(7(13)14)6(12-8)11-4-1-2-4/h3-4H,1-2H2,(H,13,14)(H,10,11,12) .Scientific Research Applications

Cocrystal Design and Characterization

A study by Rajam et al. (2018) explored the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, including a derivative of 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid. These cocrystals were characterized using single-crystal X-ray diffraction. The research highlighted the hydrogen bonding and structural arrangements in these cocrystals, contributing to our understanding of molecular interactions in pyrimidine-containing compounds (Rajam et al., 2018).

Synthesis of Pyrimidine Derivatives

Karp et al. (1977) synthesized 2-Chloro-4-(o-carboxyphenylamino)pyrimidines by reacting 2,4-dichloro-pyrimidines with anthranilic acid. This research provides insight into the synthetic pathways for creating various pyrimidine derivatives, which can be essential for developing new materials and pharmaceuticals (Karp et al., 1977).

Metal-Bearing and Substituted Pyrimidines

Schlosser et al. (2006) investigated the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, including compounds related to 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid. This research is significant for understanding the chemistry of pyrimidine derivatives with various substituents, which can have implications in material science and drug design (Schlosser et al., 2006).

Aminopyrimidine Sulfonate/Carboxylate Interactions

A study by Balasubramani et al. (2007) focused on the crystal structures of pyrimidine derivatives, including those related to 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid. The research provides insights into the hydrogen bonding and molecular recognition processes involving aminopyrimidine derivatives, which are crucial for understanding their biological activities and potential pharmaceutical applications (Balasubramani et al., 2007).

Safety and Hazards

The compound has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Mechanism of Action

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have high gi absorption and moderate lipophilicity . These characteristics could potentially influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with biological targets . .

properties

IUPAC Name |

2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-8-10-3-5(7(13)14)6(12-8)11-4-1-2-4/h3-4H,1-2H2,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGFQXFVANZYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC=C2C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2450773.png)

![1-{4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl}-2-[4-(tert-butyl)phenoxy] ethan-1-one](/img/structure/B2450776.png)

![4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2450779.png)

![6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2450780.png)

![N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2450782.png)

![Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate](/img/structure/B2450784.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2450785.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-5-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2450788.png)

![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)